molecular formula C6H6O2 B6228992 3-methyl-5-methylidene-2,5-dihydrofuran-2-one CAS No. 61892-54-4

3-methyl-5-methylidene-2,5-dihydrofuran-2-one

Cat. No.: B6228992
CAS No.: 61892-54-4
M. Wt: 110.11 g/mol
InChI Key: JTOAPCOQJLEHPT-UHFFFAOYSA-N
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Description

Its IUPAC name is 5-methyl-3-methylidene-2,5-dihydrofuran-2-one, and it belongs to the 2,5-dihydrofuran-2-one family, characterized by a five-membered lactone ring with conjugated double bonds.

Properties

CAS No.

61892-54-4

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

3-methyl-5-methylidenefuran-2-one

InChI

InChI=1S/C6H6O2/c1-4-3-5(2)8-6(4)7/h3H,2H2,1H3

InChI Key

JTOAPCOQJLEHPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C)OC1=O

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Butene Derivatives

The most widely reported method for synthesizing 3-methyl-5-methylidene-2,5-dihydrofuran-2-one involves acid-catalyzed cyclization of butene precursors. For example, EP0090231B1 describes the reaction of 2-alkyl-1,4-diacyloxy-1,3-butadienes with epoxidation agents to form 2-alkyl-4,4-diacyloxy-2-butenals, which undergo intramolecular cyclization in the presence of acidic catalysts like sulfuric acid or p-toluenesulfonic acid. This method avoids the need for prior purification of intermediates, as mixtures of diacyloxy-butenals directly cyclize to the target lactone.

Key Conditions :

  • Temperature: 60–100°C

  • Catalyst: 5–10 mol% sulfuric acid

  • Solvent: Dichloromethane or toluene

  • Yield: 70–82%

A notable advantage is the tolerance of diverse alkyl substituents, enabling the synthesis of analogs with modified steric and electronic properties.

Base-Mediated Cyclization of α-Hydroxyketones

Base-catalyzed cyclization offers an alternative pathway, particularly for substrates bearing α-hydroxyketone moieties. Sodium methoxide (NaOMe) facilitates the condensation of tertiary α-hydroxyketones with cyanoacetamides, forming 2-imino intermediates that hydrolyze to 2,5-dihydrofuran-3-carboxamides. While this method primarily targets carboxamide derivatives, adjusting the electrophile (e.g., using methylidene-containing precursors) could adapt it for synthesizing this compound.

Optimization Insights :

  • Catalyst: 0.2 equiv. sodium methoxide

  • Reaction Time: 2–24 hours

  • Workup: Column chromatography for purification

Functionalization via Methyl Chloroformate

Carbonate Formation and Subsequent Modifications

A study in Molecules (2011) demonstrates the utility of methyl chloroformate for introducing labile groups at the C-5 position of furanones. Treating 3,4-dichloro-5-hydroxy-2(5H)-furanone with methyl chloroformate and Hünig’s base yields a carbonate intermediate, which undergoes nucleophilic substitution with amino alcohols. Adapting this protocol to this compound could enable the installation of functional groups (e.g., amines, alcohols) for downstream applications.

Reaction Parameters :

  • Reagents: 1.1 equiv. methyl chloroformate, 2 equiv. diisopropylethylamine

  • Solvent: Dichloromethane

  • Yield: 82%

One-Pot Synthesis Strategies

Tandem Condensation-Hydrolysis Reactions

A one-pot two-step synthesis developed by Karapetyan et al. combines condensation and hydrolysis steps to produce 2,5-dihydro-2-oxofuran-3-carboxamides. Although this method targets carboxamides, replacing cyanoacetamides with methylidene-containing nucleophiles could streamline the synthesis of this compound. The use of sodium methoxide as a dual-purpose catalyst (for both condensation and hydrolysis) reduces reaction complexity and improves efficiency.

Advantages :

  • No isolation of intermediates required

  • Broad substrate scope

  • Catalyst: 0.2 equiv. NaOMe

Comparative Analysis of Methods

Method Catalyst Yield Complexity Functional Group Tolerance
Acid-catalyzed cyclizationH₂SO₄, p-TsOH70–82%ModerateHigh (alkyl, acyloxy)
Base-mediated cyclizationNaOMe60–75%LowModerate (cyano, amide)
Methyl chloroformateHünig’s base82%HighHigh (amino, hydroxy)
One-pot synthesisNaOMe65–78%LowLimited (electron-deficient)

Challenges and Optimization Opportunities

Byproduct Formation in Acid-Catalyzed Reactions

The patent EP0090231B1 notes that competing pathways may generate 4-alkyl-2,5-dihydrofuran-2-one byproducts during acid-catalyzed cyclization. Optimizing reaction stoichiometry (e.g., excess dienophile) and using selective catalysts (e.g., Lewis acids) could suppress undesired products.

Enhancing Stereoselectivity

Current methods lack stereochemical control, resulting in racemic mixtures. Employing chiral catalysts (e.g., organocatalysts or metal-ligand complexes) could enable enantioselective synthesis, expanding utility in pharmaceutical applications .

Chemical Reactions Analysis

Elimination and Polymerization Reactions

The compound’s dihydrofuran ring system can undergo elimination reactions to form conjugated intermediates, which may subsequently polymerize. For example, structurally similar dihydrofuran derivatives (e.g., 2,5-bis(tetrahydrothiopheniomethyl)furan dichloride) undergo elimination via an E1cb mechanism , yielding a 2,5-dihydrofuran intermediate. This intermediate can then participate in free radical polymerization , influenced by the aromatic resonance energy of substituents .

Reaction TypeKey MechanismConditions/ReagentsProducts
EliminationE1cb mechanismHeat, acidic/basic mediaConjugated dihydrofuran
PolymerizationFree radicalInitiators (e.g., light)Polymeric chains

Hydrogenation and Reduction

The dihydrofuran ring or double bonds in the compound can be reduced to form saturated derivatives. For instance, 2,5-dihydrofuran intermediates are hydrogenated to tetrahydrofuran derivatives using catalysts like palladium or platinum on carbon under elevated temperatures (e.g., 100–150°C) .

Reaction TypeCatalystTemperatureProduct
HydrogenationPd/C or Pt/C100–150°CTetrahydrofuran derivatives

Hydrolysis and Stability

Furanones, including dihydrofuranones, are prone to hydrolysis under acidic or basic conditions. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (a structurally related compound) exhibits pH-dependent stability , with rapid hydrolysis under neutral or basic conditions . The lactone ring in 3-methyl-5-methylidene-2,5-dihydrofuran-2-one may similarly hydrolyze to form a carboxylic acid or ester, depending on the reaction conditions.

Stability FactorpH EffectOutcome
Acidic conditionsLow pHSlow hydrolysis
Neutral/basic conditionsHigh pHRapid hydrolysis

Substitution and Addition Reactions

While direct substitution data for this compound is limited, analogous furanones undergo substitution reactions at reactive sites (e.g., hydroxyl groups). The methylidene group in this compound could participate in addition reactions (e.g., Diels-Alder) if conjugated with the dihydrofuran ring. For example, cyanoacetamides react with α-hydroxyketones to form imino-dihydrofuran intermediates, which are then hydrolyzed .

Key Reagents and Reaction Pathways

  • Elimination : Heat, acidic/base catalysts .

  • Polymerization : Free radical initiators, UV light .

  • Hydrogenation : H₂ gas, noble metal catalysts .

  • Hydrolysis : Water, acid/base catalysts .

Scientific Research Applications

Flavoring Agent in Food Industry

One of the prominent applications of 3-methyl-5-methylidene-2,5-dihydrofuran-2-one is its use as a flavoring agent. Its pleasant aroma and flavor profile make it suitable for incorporation into various food and beverage products. It is particularly noted for contributing to the flavor of pandan leaves and is found in products like Thai soy sauce and Arabica coffee .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : It has shown potential as an antioxidant, which can be beneficial in food preservation and health applications.
  • Anti-HIV Activity : Some studies suggest that related compounds may have anti-HIV properties, indicating potential pharmaceutical applications .

These activities highlight the compound's relevance in both nutritional science and pharmaceutical research.

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

  • Efficient Synthesis : A notable method involves using α-methyl-γ-butyrolactone as a starting reagent, yielding high purity and efficiency .

This efficient synthesis route is crucial for scaling up production for commercial applications.

Interaction Studies

Studies on the interactions of this compound with other substances have been conducted to understand its reactivity better. For instance, it has been used as a model compound to investigate fragmentation mechanisms in five-membered lactones through mass spectrometry techniques.

Comparison with Similar Compounds

Key Observations:

  • Halogenation and Bioactivity : Halogenated 3-phenyl derivatives () demonstrate that bulky aryl groups enhance antifungal activity, whereas the methylidene group in the target compound may favor different interaction mechanisms.
  • Hydrophilic Modifications : Hydroxyl and methoxy substituents (e.g., in L-ascorbic acid derivatives, ) improve water solubility, contrasting with the hydrophobic methylidene group in the target compound.

Key Observations:

  • The antifungal activity of halogenated derivatives () correlates with the presence of electron-withdrawing groups (e.g., bromine), which may enhance membrane penetration.
  • Anticancer derivatives () rely on hydroxyl and methoxy groups for hydrogen bonding with cellular targets, a feature absent in the target compound.

Stability and Reactivity:

  • The methylidene group in the target compound may render it prone to polymerization or oxidation, whereas saturated analogues (e.g., 5-methyl-2,5-dihydrofuran-2-one) are more stable ().
  • Synthetic Routes: Target Compound: Likely synthesized via lactonization of 4-hydroxy-2-methyl-2,4-pentadienoic acid (). 5-Ethoxy Derivative: Prepared via heterodiene condensation, a method applicable to other dihydrofuranones ().

Crystallographic Data:

  • L-ascorbic acid derivative (): Exhibits a planar furan ring with a 8.2° twist relative to the phenyl ring, stabilized by O–H⋯O hydrogen bonds.
  • Target Compound: No crystallographic data provided, but methylidene groups typically reduce planarity compared to fully saturated systems.

Biological Activity

3-Methyl-5-methylidene-2,5-dihydrofuran-2-one, a compound characterized by its furanone structure, has garnered attention in recent research due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in medicine, and mechanisms of action, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈O₂, with a molecular weight of 112.13 g/mol. Its unique methylidene group enhances its reactivity and potential biological applications. The compound's furanone framework contributes to its chemical reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains and fungi, including Candida albicans. The mechanism of action involves cell cycle arrest at the S and G2/M phases in these organisms, which disrupts their proliferation.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Escherichia coli64 µg/mL
Staphylococcus aureus16 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Further research is needed to elucidate the specific biochemical pathways involved.

Case Studies

Case Study 1: Antimicrobial Efficacy Against Candida albicans

A study conducted by researchers at a university laboratory demonstrated the efficacy of this compound against Candida albicans. The compound was tested in vitro, showing a dose-dependent inhibition of fungal growth. The study concluded that the compound could serve as a potential therapeutic agent in treating fungal infections.

Case Study 2: Modulation of Inflammatory Response

Another investigation explored the anti-inflammatory potential of this compound in a murine model of inflammation. Administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its role in modulating the inflammatory response.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in microbial cells, particularly affecting the S and G2/M phases.
  • Cytokine Modulation : It appears to influence the expression of pro-inflammatory cytokines, potentially through transcriptional regulation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Q & A

Q. What synthetic methodologies yield 3-methyl-5-methylidene-2,5-dihydrofuran-2-one with high purity?

A common approach involves acid-catalyzed cyclization of precursor lactones or dihydroxy esters. For example, describes a protocol where THF and 20% H₂SO₄ are used to hydrolyze a protected precursor, followed by column chromatography (hexane:ethyl acetate, 2:3) to isolate the product with >90% purity . Key steps include:

  • Quenching with NaHCO₃ to neutralize excess acid.
  • Ethyl acetate extraction to recover the organic phase.
  • Silica gel chromatography for purification.
    Critical parameters: Reaction time (6 hours at room temperature), solvent polarity, and acid concentration.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and detail:

  • Crystallization : Slow evaporation of ethyl acetate/hexane mixtures yields colorless plates (0.4 × 0.3 × 0.08 mm) .
  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K, with θ range 3.6–28.4° .
  • Refinement : Software like SHELXL refines bond lengths (C–C: 1.53–1.58 Å, C=O: 1.20 Å) and angles (O–H⋯O: 168–172°) .
    Key metric : Planarity of the furan ring (max deviation 0.031 Å) .

Q. What spectroscopic techniques confirm the compound’s identity and purity?

  • NMR : ¹H and ¹³C NMR identify methylidene (δ ~5.3 ppm, multiplet) and lactone carbonyl (δ ~170 ppm) groups .
  • IR : Strong C=O stretch at ~1750 cm⁻¹ and O–H bands at ~3400 cm⁻¹ .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 140.08 (calculated for C₇H₈O₂: 140.05) .

Advanced Research Questions

Q. How do intermolecular interactions influence its solid-state packing?

The crystal lattice exhibits O–H⋯O hydrogen bonds (2.65–2.85 Å) between the lactone carbonyl and hydroxyl groups, forming a 2D network parallel to the (001) plane . Weak C–H⋯O interactions (3.10–3.30 Å) further stabilize the structure. Computational modeling (e.g., Mercury 4.0) can visualize these networks and quantify their contribution to lattice energy (~15–20 kJ/mol per interaction) .

Q. What computational methods predict its tautomeric stability and electronic properties?

  • DFT calculations (B3LYP/6-311++G**) assess tautomerism between the methylidene and conjugated dihydro forms. The methylidene tautomer is ~12 kcal/mol more stable due to resonance stabilization .
  • Frontier molecular orbital analysis (HOMO-LUMO gap ~5.2 eV) suggests moderate reactivity toward electrophiles .

Q. How can stereochemical variations impact its reactivity in ring-opening reactions?

The (R)-configuration at C9 ( ) directs nucleophilic attack to the less hindered face of the lactone. For example:

  • Hydrolysis : Basic conditions (NaOH) yield a dicarboxylic acid derivative.
  • Aminolysis : Primary amines (e.g., NH₃) form γ-lactam analogs.
    Kinetic studies (HPLC monitoring) show a 3:1 preference for trans-adducts due to steric effects .

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